molecular formula C22H21N3O7 B1426018 Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- CAS No. 1365267-37-3

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

Cat. No.: B1426018
CAS No.: 1365267-37-3
M. Wt: 439.4 g/mol
InChI Key: OXEFOWVRNIRGLF-INIZCTEOSA-N
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Description

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- is a useful research compound. Its molecular formula is C22H21N3O7 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- (CAS No. 1365267-37-3) is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its structural and functional properties. This compound is known as an intermediate in the synthesis of Rivaroxaban, a potent anticoagulant agent. The biological activity of this benzoic acid derivative is primarily linked to its interactions with biological systems, including its potential effects on protein degradation pathways and its role as an antithrombotic agent.

The molecular formula of this compound is C22H21N3O7, with a molecular weight of 439.4 g/mol. It features multiple functional groups, including an oxazolidinyl moiety and morpholine, which contribute to its biological activities.

PropertyValue
Molecular FormulaC22H21N3O7
Molecular Weight439.4 g/mol
CAS Number1365267-37-3

Research indicates that benzoic acid derivatives can modulate various biological processes. Specifically, this compound has been studied for its effects on protein degradation systems. A study highlighted that certain derivatives of benzoic acid can enhance the activity of proteasomal pathways, which are crucial for cellular homeostasis and regulation of protein levels .

Antithrombotic Activity

As an impurity in Rivaroxaban synthesis, this benzoic acid derivative may exhibit antithrombotic properties. Rivaroxaban itself is a direct Factor Xa inhibitor, significantly reducing thrombus formation and providing therapeutic benefits in conditions such as atrial fibrillation and venous thromboembolism . The structural similarities suggest that the benzoic acid derivative may share some pharmacological properties with Rivaroxaban.

Case Studies

  • Cell-Based Assays : In vitro studies demonstrated that benzoic acid derivatives could induce proteasomal chymotrypsin-like and caspase-like activities at concentrations around 5 μM. Among tested compounds, one derivative showed significant activation of these pathways, suggesting a role in promoting protein degradation which is vital for cellular function .
  • In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, indicating potential interactions that could lead to therapeutic applications. Docking experiments suggested favorable binding characteristics with proteins involved in metabolic regulation .

Comparative Analysis of Biological Activities

A comparative analysis of various benzoic acid derivatives reveals differences in their biological activities based on structural modifications:

CompoundBiological ActivityNotes
Benzoic Acid Derivative 1Induces proteasomal activityHighest activity observed
Benzoic Acid Derivative 2Moderate activityLess potent than Derivative 1
Benzoic Acid Derivative 3Significant chymotrypsin-like activityMono-halogenated structure

Scientific Research Applications

Scientific Research Applications of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-, also known as (S)-2-[({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)carbamoyl]benzoic acid, is a chemical compound with diverse applications in scientific research, particularly in the synthesis of pharmaceutical intermediates and as an impurity standard for drug analysis .

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- serves as a crucial intermediate in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide . Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide is an impurity found in Rivaroxaban . Rivaroxaban is a novel antithrombotic agent and a highly potent and selective direct Factor Xa (FXa) inhibitor . The use of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- in the synthesis allows for the creation of purer Rivaroxaban batches and facilitates the study and quantification of its impurities .

Impurity Standard

Properties

IUPAC Name

2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFOWVRNIRGLF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113399
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365267-37-3
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365267-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
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Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
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Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
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Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
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Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

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